Citronellyl Acetate

説明

Citronellyl acetate has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation

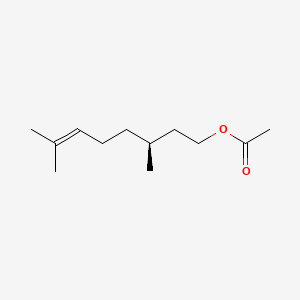

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloct-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKFWLRHCDGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051739 | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid/fruity odour | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-84-5 | |

| Record name | Citronellyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, citronellyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Citronellyl acetate chemical structure and properties

An In-depth Technical Guide to Citronellyl Acetate

Introduction

This compound is an organic compound classified as a monoterpenoid ester.[1] It is derived from citronellol and acetic acid and is a naturally occurring compound found in various essential oils, including those of rose, geranium, and citronella.[2][3] Characterized by its pleasant, fresh, fruity, and rosy aroma, this compound is extensively used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[2][4][5] It also serves as a flavoring agent in the food industry. The compound exists as two enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, which possess distinct odor profiles.[6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and safety.

Chemical Structure and Identifiers

This compound is the acetate ester of citronellol.[1] Its chemical structure consists of a 3,7-dimethyloct-6-enyl backbone with an acetate functional group attached to the C1 position.

| Identifier | Value |

| IUPAC Name | 3,7-dimethyloct-6-enyl acetate[1] |

| Synonyms | 3,7-Dimethyl-6-octen-1-yl acetate, Acetic acid, citronellyl ester[1] |

| CAS Number | 150-84-5[1] |

| Molecular Formula | C₁₂H₂₂O₂[1] |

| Molecular Weight | 198.30 g/mol [1] |

| SMILES | CC(CCC=C(C)C)CCOC(=O)C[1] |

| InChI | InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3[1] |

| InChIKey | JOZKFWLRHCDGJA-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity-rose scent.[1][2] It is soluble in alcohol and most fixed oils but insoluble in water, glycerol, and propylene glycol.[1]

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][6] |

| Odor | Fresh, fruity, rose-like | [2][4] |

| Boiling Point | 229.0 - 240 °C at 760 mmHg | [1][2] |

| Density | 0.883 - 0.893 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.440 - 1.450 at 20 °C | [1][6] |

| Flash Point | 93 - 115.56 °C | [4][6] |

| Vapor Pressure | 0.01 - 0.0194 mmHg at 20-23 °C | [4][6] |

| logP (Octanol-Water Partition Coefficient) | 4.22 | [1][6] |

| Solubility | Soluble in alcohol, most fixed oils; Insoluble in water, glycerol, propylene glycol | [1] |

| Optical Rotation | -5.0º to -1.0º for l-Citronellyl Acetate | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹³C NMR (CDCl₃, 25.16 MHz) | Shifts [ppm]: 171.01, 131.23, 124.66, 63.00, 37.06, 35.55, 29.57, 25.70, 25.46, 20.93, 19.47, 17.64[1] |

| ¹H NMR (CDCl₃, 90 MHz) | Key shifts are available in public databases.[1][8] |

| Mass Spectrometry (MS) | The fragmentation patterns are well-documented and used for identification in GC-MS analysis.[9][10] |

| Infrared (IR) Spectroscopy | IR spectra are available in public databases for structural confirmation.[1] |

Experimental Protocols

Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis is a preferred green method for producing this compound due to its high specificity and mild reaction conditions.[11] Lipase-catalyzed transesterification is a common and effective approach.[11][12]

Methodology: This protocol is based on the lipase-catalyzed synthesis of this compound from citronellol and an acyl donor, such as vinyl acetate or geranyl acetate, in a non-aqueous solvent.[9][11][12]

Materials:

-

Citronellol

-

Acyl Donor (e.g., vinyl acetate)[11]

-

Organic Solvent (e.g., n-hexane or an ionic liquid like [BMIM][NTF2])[9][11]

-

Reaction Vessel (e.g., screw-capped glass vial)

-

Shaking Incubator or Magnetic Stirrer with Temperature Control

-

Gas Chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: In a screw-capped vial, combine citronellol and vinyl acetate, typically in a 1:3 or 1:4 molar ratio.[11][13]

-

Solvent and Enzyme Addition: Add the chosen solvent (e.g., n-hexane) and the lipase catalyst. A typical enzyme concentration is 10 mg/mL or 5% (w/v).[9][11]

-

Incubation: Seal the vial and place it in a shaking incubator. Optimal conditions are often around 40°C and 200 rpm.[11][13]

-

Monitoring: Withdraw samples periodically to monitor the reaction's progress using Gas Chromatography (GC). High conversion (over 99%) can be achieved in as little as 6 hours under optimal conditions.[11][12]

-

Product Isolation: After the reaction is complete, separate the enzyme from the mixture by centrifugation or filtration for potential reuse.[11] The product, this compound, can then be purified from the reaction mixture.

Analysis: Gas Chromatography (GC)

GC is a standard method for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures, such as essential oils or reaction products.[9][14]

Methodology:

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

Procedure:

-

Sample Preparation: Dilute the sample (e.g., reaction mixture, essential oil) in a suitable solvent like hexane. An internal standard (e.g., hexadecane) can be added for accurate quantification.[12]

-

Injection: Inject a small volume of the prepared sample into the GC injector port.

-

Separation: The components are separated based on their boiling points and interactions with the stationary phase as they pass through the capillary column. A typical temperature program involves maintaining the column at a constant temperature (e.g., 150°C).[12]

-

Detection: The separated components are detected by the FID as they exit the column.

-

Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification (by comparing with a standard), and the peak area is used for quantification.[9] For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS).[9][14]

Mandatory Visualizations

Caption: General scheme for lipase-catalyzed synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Caption: Workflow for the analysis of this compound using Gas Chromatography.

Safety and Toxicology

This compound is generally considered safe for use in fragrances and flavors, but it can be a skin irritant in some individuals.[5][15]

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50, rat) | 6,800 mg/kg | [4][16] |

| Acute Dermal Toxicity (LD50, rabbit) | > 2,000 mg/kg | [4] |

| Skin Irritation | Causes skin irritation | [15][17] |

| Eye Irritation | May cause mild to temporary irritation | [4][15] |

| Sensitization | Not a known sensitizer, but may contain traces of allergens like citronellol or geraniol | [6][17] |

| Genotoxicity | Not genotoxic | [18] |

| Reproductive Toxicity | Data on a read-across analog suggests low risk | [18] |

| Environmental Safety | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | [18] |

| Stability | Stable under recommended storage conditions; relatively stable to alkali | [2][16] |

| Incompatible Materials | Strong oxidizing agents | [16] |

| Hazardous Decomposition Products | Carbon oxides (under fire conditions) | [16] |

References

- 1. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 150-84-5 [chemicalbook.com]

- 3. This compound | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]

- 4. (S)-citronellyl acetate, 67601-05-2 [thegoodscentscompany.com]

- 5. CAS 150-84-5: this compound | CymitQuimica [cymitquimica.com]

- 6. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 7. l-Citronellyl Acetate | Takasago International Corporation [takasago.com]

- 8. This compound(150-84-5) 1H NMR [m.chemicalbook.com]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

- 13. chemrxiv.org [chemrxiv.org]

- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 15. vigon.com [vigon.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. prod.adv-bio.com [prod.adv-bio.com]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

(R)-(+)-Citronellyl acetate vs (S)-(-)-Citronellyl acetate enantiomers

An In-depth Technical Guide to the Enantiomers of Citronellyl Acetate: (R)-(+)- vs. (S)-(-)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monoterpene ester, is a significant contributor to the characteristic aromas of various essential oils, including those from citronella, rose, and geranium.[1] It exists as two enantiomers, (R)-(+)-citronellyl acetate and (S)-(-)-citronellyl acetate, which possess distinct sensory and biological properties. This technical guide provides a comprehensive comparison of these enantiomers, covering their physicochemical properties, synthesis, analytical separation, and biological activities, with a focus on detailed experimental methodologies and data presentation for research and development applications.

Physicochemical and Olfactory Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light, a property known as optical activity. Their most notable difference lies in their distinct odor profiles, which is a crucial aspect in the fragrance and flavor industries.

The (R)-(+)-enantiomer is characterized by a fresh, citrusy lime scent, which can also have a slightly dirty, aldehydic nuance.[2] In contrast, the (S)-(-)-enantiomer presents a more aldehydic, dirty, and lemony aroma.[1] A detailed comparison of their known properties is presented in Table 1.

Data Presentation

Table 1: Physicochemical and Olfactory Properties of (R)-(+)- and (S)-(-)-Citronellyl Acetate

| Property | (R)-(+)-Citronellyl Acetate | (S)-(-)-Citronellyl Acetate | Racemic this compound |

| Synonyms | (R)-3,7-dimethyl-6-octen-1-yl acetate | (S)-3,7-dimethyl-6-octen-1-yl acetate, l-Citronellyl Acetate | DL-citronellyl acetate |

| CAS Number | Not specified | 67601-05-2 | 150-84-5 |

| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |

| Molecular Weight | 198.31 g/mol | 198.31 g/mol | 198.31 g/mol |

| Appearance | Colorless liquid | Colorless clear liquid | Clear mobile liquid, Colorless |

| Odor Profile | Fresh citrus lime odor with a dirty aldehyde note[2] | Fruity and rosy[1] | Floral, fruity[3] |

| Odor Threshold | 250 ppb (in water)[2] | Data not available | 1 ppm[4] |

| Optical Rotation | Data not available | -5.0° to -1.0° | 0°[3] |

| Boiling Point | ~240 °C (lit.) | ~234-259 °C | 229-240 °C (lit.)[1][5] |

| Density | ~0.891 g/mL at 25 °C (lit.) | 0.885-0.895 g/mL at 25 °C | 0.883-0.896 g/mL at 20-25 °C[3][5] |

| Refractive Index | ~1.445 (n20/D) | 1.441-1.445 at 20 °C | 1.440-1.450 at 20 °C[1] |

Biological Activities and Potential Applications

The enantiomers of this compound have been investigated for various biological activities, with some studies indicating enantiomer-specific effects.

1. Spasmolytic Activity: A study on guinea-pig isolated ileum demonstrated that both (+)- and (-)-citronellyl acetates exhibit equipotent spasmolytic (relaxant) effects. Interestingly, the racemic mixture showed a more potent effect, suggesting a synergistic action between the two enantiomers. This finding is significant for applications in gastrointestinal therapies.

2. Antinociceptive Activity: this compound (in its racemic form) has been shown to possess antinociceptive (pain-relieving) properties. Its mechanism of action involves the modulation of Transient Receptor Potential (TRP) channels (TRPV1 and TRPM8) and Acid-Sensing Ion Channels (ASICs).[6][7] Another study has implicated the involvement of the serotoninergic system in its antinociceptive effects.[8] While these studies did not differentiate between the enantiomers, research on the structurally related compound citronellal has shown that the (S)-(-) isomer has a more potent antinociceptive effect than the (R)-(+) isomer, suggesting that a similar enantiomer-specific activity may exist for this compound.

3. Insect Repellent Activity: While direct comparative studies on the insect repellent efficacy of the individual enantiomers are limited, citronella oil, which contains this compound, is a well-known insect repellent.[9] The repellent action is mediated through the insect's olfactory system, where the molecules interact with odorant receptors (ORs) on olfactory receptor neurons (ORNs).[9] This interaction can either block the receptors that detect host cues or activate receptors that trigger an avoidance response. Given the distinct odor profiles of the enantiomers, it is plausible that they exhibit different potencies as insect repellents.

Experimental Protocols

1. Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution of Racemic Citronellol

This protocol describes the synthesis of enantiomerically enriched (R)-(+)-citronellyl acetate and the corresponding unreacted (S)-(-)-citronellol through enzymatic kinetic resolution.

Materials and Reagents:

-

Racemic (±)-citronellol

-

Lipase from Candida rugosa or Rhizomucor miehei

-

Vinyl acetate (acetylating agent)

-

Hexanes (solvent)

-

Celite® for filtration

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

-

TLC developing solvent (e.g., 4:1 hexanes/ethyl acetate)

Procedure:

-

In a clean, dry reaction vessel, dissolve racemic citronellol in hexanes.

-

Add vinyl acetate to the solution. A 1:1 molar ratio or a slight excess of vinyl acetate is a suitable starting point.

-

Add the lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature, typically between 30-40°C, with gentle agitation.

-

Monitor the reaction progress by TLC to observe the consumption of citronellol and the formation of this compound. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

-

Once the desired conversion is reached, terminate the reaction by filtering off the enzyme using a pad of Celite®.

-

The filtrate contains a mixture of the desired this compound enantiomer and the unreacted citronellol enantiomer. These can be separated by column chromatography on silica gel.

2. Chiral Gas Chromatography (GC) for Enantiomeric Separation

This protocol outlines a general method for the analytical separation of (R)-(+)- and (S)-(-)-citronellyl acetate enantiomers.

Instrumentation and Columns:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column: A cyclodextrin-based stationary phase is typically used. For example, a column with a stationary phase of permethylated beta-cyclodextrin.

GC Conditions (starting point for method development):

-

Carrier Gas: Hydrogen or Helium.

-

Injection: Split injection.

-

Injector Temperature: 220-250°C.

-

Detector Temperature: 220-250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 2°C/minute to 200°C.

-

Final hold: Hold at 200°C for a sufficient time to ensure all components elute.

-

Sample Preparation:

-

Dilute the sample containing the this compound enantiomers in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

Data Analysis:

-

The two enantiomers should appear as two separate, well-resolved peaks in the chromatogram. The area of each peak can be used to determine the enantiomeric ratio and enantiomeric excess (ee). The elution order of the enantiomers will depend on the specific chiral stationary phase used and must be determined experimentally using standards of known configuration, if available.

Mandatory Visualization

References

- 1. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 2. (R)-(+)-citronellyl acetate & (S)-(-)-citronellyl acetate [leffingwell.com]

- 3. This compound [ventos.com]

- 4. This compound | 150-84-5 [amp.chemicalbook.com]

- 5. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repositorio.ufc.br [repositorio.ufc.br]

- 7. TRP and ASIC channels mediate the antinociceptive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pa2online.org [pa2online.org]

- 9. benchchem.com [benchchem.com]

The Enigmatic Presence of Citronellyl Acetate in Nature's Aromatic Tapestry: An In-depth Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of citronellyl acetate, a significant monoterpene ester, across a spectrum of essential oils. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its prevalence, the methodologies for its analysis, and the biosynthetic pathways leading to its formation in plants.

This compound, with its characteristic fresh, rosy, and fruity aroma, is a key constituent in several commercially important essential oils. Its presence significantly influences the oil's sensory profile and potential therapeutic applications. Understanding its quantitative distribution is crucial for quality control, authentication, and the development of natural product-based pharmaceuticals and fragrances.

Quantitative Distribution of this compound in Essential Oils

The concentration of this compound varies considerably among different plant species and even between cultivars and geographical locations. This variability is influenced by genetic factors, environmental conditions, and harvesting and processing techniques. The following table summarizes the quantitative data on this compound content in several prominent essential oils.

| Essential Oil Source | Plant Species | This compound Content (%) | Reference(s) |

| Rose Oil | Rosa damascena | 0.57 - 1.4 | [1][2][3] |

| Geranium Oil | Pelargonium graveolens | 0.14 - 9.90 | [4][5][6] |

| Lemongrass (Citronella-like variant) | Cymbopogon flexuosus | 11.2 | [7] |

| Citronella Oil | Cymbopogon winterianus | 1.74 | [8][9] |

| Rose Geranium | Pelargonium spp. | 0.14 | [4] |

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in essential oils relies on robust and standardized experimental procedures. The following sections detail the common methodologies employed for the extraction and analysis of this compound.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most prevalent method for extracting essential oils from aromatic plants. This technique involves the co-distillation of plant material with water.

Protocol:

-

Plant Material Preparation: Freshly harvested plant material (e.g., leaves, flowers) is cleaned and, if necessary, cut into smaller pieces to facilitate efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used, consisting of a distillation flask, a condenser, and a graduated collection tube.

-

Distillation: The plant material is placed in the distillation flask and submerged in a sufficient volume of distilled water. The mixture is then heated to boiling.

-

Vaporization and Condensation: The steam, carrying the volatile essential oil components, rises and passes into the condenser. The condensed mixture of water and oil is collected in the graduated tube.

-

Separation: Due to their immiscibility and density difference, the essential oil separates from the water, allowing for its collection.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in airtight, dark glass vials at a low temperature to prevent degradation.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane or ethanol. An internal standard may be added for more accurate quantification.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

-

Separation: The volatile compounds are vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase coating the inside of the column.

-

Detection and Identification (Mass Spectrometry): As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The identity of this compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

-

Quantification (Flame Ionization Detector - FID or MS): For quantification, a GC-FID is often used in parallel or in a separate run. The FID generates a signal proportional to the amount of each compound eluting from the column. By comparing the peak area of this compound to that of the internal standard or an external calibration curve, its concentration in the essential oil can be accurately determined.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of the plant's secondary metabolism.[10] The key step in its biosynthesis is the esterification of the monoterpene alcohol, citronellol, with an acetyl group from acetyl-CoA. This reaction is catalyzed by a specific class of enzymes known as alcohol acetyltransferases (AATs).[11]

In roses, for instance, a specific geraniol/citronellol acetyltransferase (RhAAT) has been identified. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to citronellol, leading to the formation of this compound. The expression of the gene encoding this enzyme is often correlated with the developmental stage of the flower and the peak of scent emission.[11]

Caption: Simplified biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Workflow for this compound Analysis

The logical flow from plant material to the final quantification of this compound involves a series of well-defined steps. The following diagram illustrates a typical experimental workflow.

Caption: A generalized experimental workflow for the analysis of this compound in essential oils.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Essential Oils and Extracts of Rose Geranium and Rose Petals as Natural Preservatives in Terms of Toxicity, Antimicrobial, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. horticultureresearch.net [horticultureresearch.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. foreverest.net [foreverest.net]

- 9. This compound | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

Citronellyl Acetate: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Biosynthesis, Biological Activities, and Experimental Analysis of a Promising Plant Secondary Metabolite

Introduction

Citronellyl acetate is a naturally occurring monoterpene ester, recognized by its characteristic fresh, rosy, and fruity aroma. As a secondary metabolite, it is synthesized by a variety of aromatic plants and contributes significantly to the chemical profile of their essential oils.[1][2] Beyond its olfactory properties, this compound has garnered considerable interest within the scientific community for its diverse range of biological activities, including antifungal, insect repellent, and anti-inflammatory effects.[3] This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details its biosynthesis, occurrence in various plant species, key biological activities supported by quantitative data, and detailed experimental protocols for its extraction, identification, and evaluation.

Occurrence of this compound in Plants

This compound is a constituent of the essential oils of numerous plants, with its concentration varying significantly depending on the species, geographical origin, and cultivation conditions. It is prominently found in plants of the Cymbopogon (citronella grass), Pelargonium (geranium), and Rosa (rose) genera.[4][5][6] The quantitative data presented in Table 1 summarizes the percentage of this compound found in the essential oils of several key plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Plant Part | Percentage of this compound (%) | Reference |

| Rosa damascena | Flowers | 0.13 - 0.81 | [1][4] |

| Pelargonium graveolens | Aerial Parts | 10.86 - 13.1 | [6][7] |

| Cymbopogon winterianus | Leaves | 11.3 | [8] |

| Cymbopogon nardus | Not Specified | Not specified, but present | [9] |

| Citrus hystrix | Not Specified | Isolated from this species | [2] |

Table 1: Quantitative Occurrence of this compound in Various Plant Essential Oils. This table provides a summary of the percentage of this compound in the essential oils of different plant species, as reported in the scientific literature.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that originates from the universal precursor of monoterpenes, geranyl diphosphate (GPP). The pathway involves the formation of citronellol, which is subsequently acetylated to yield this compound. The key enzyme in the final step is alcohol acetyltransferase (AAT).

The biosynthesis of the precursor, citronellol, begins with GPP, which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. GPP is then converted to geraniol by the action of geraniol synthase. Subsequently, a series of oxidation and reduction reactions, catalyzed by enzymes such as alcohol dehydrogenases and citral reductases, transform geraniol into citronellal and then to citronellol.[1][4][10] The final step in the formation of this compound is the esterification of citronellol with acetyl-CoA, a reaction catalyzed by alcohol acetyltransferase (AAT).[11][12] The expression of the AAT gene is often regulated by developmental cues, such as fruit ripening, and phytohormones like ethylene.[13][14][15]

Caption: Biosynthesis pathway of this compound.

Biological Activities and Efficacy

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications. The following sections summarize its key activities with available quantitative data.

Antifungal Activity

This compound has been shown to possess antifungal properties against various fungal species.[3] Its mechanism of action is thought to involve the disruption of fungal cell membrane integrity. The efficacy of its antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida glabrata | 3.13 | [9] |

| Candida albicans | 12.50 | [9] |

Table 2: Antifungal Activity of this compound. This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against different fungal species.

Insect Repellent Activity

This compound is a known insect repellent, contributing to the repellent properties of essential oils like citronella.[5] Its mode of action involves interaction with the insect's olfactory system, specifically the olfactory receptor neurons (ORNs), which detect volatile chemical cues.[6] The efficacy of insect repellents is often measured by the complete protection time (CPT), which is the duration a repellent provides 100% protection from bites.

| Insect Species | Concentration (%) | Protection Time (minutes) | Reference |

| Aedes aegypti | 10 and 25 (as geranyl acetate) | ~60 | [6] |

| Aedes aegypti | Formulated geranyl acetate | 180 | [6] |

| Various mosquito species | Not specified | 130-205 | [16] |

Table 3: Insect Repellent Activity of Acetate Esters. This table summarizes the protection time of acetate esters, including data on the structurally similar geranyl acetate as a proxy for this compound, against various mosquito species.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in in-vitro studies.[3] The mechanism is believed to involve the inhibition of key inflammatory enzymes and the reduction of pro-inflammatory cytokine production. The anti-inflammatory effect can be assessed by the inhibition of protein denaturation, as inflammation can lead to the denaturation of proteins.

| Assay | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Reference |

| Bovine Serum Albumin Denaturation | 50 - 6400 (as β-Citronellol) | 33.80 - 70.20 | [17] |

Table 4: In Vitro Anti-inflammatory Activity of β-Citronellol. This table shows the percentage inhibition of protein denaturation by β-citronellol, the precursor to this compound, as a measure of its anti-inflammatory potential.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound from plant sources.

Extraction of Essential Oil from Plant Material (Steam Distillation)

Steam distillation is a common method for extracting essential oils from aromatic plants.[2][10][18]

Materials:

-

Fresh or dried plant material (e.g., Pelargonium graveolens leaves)

-

Distilled water

-

Steam distillation apparatus (still pot, condenser, separator)

-

Heating source

Protocol:

-

Prepare the plant material by chopping it into smaller pieces to increase the surface area for efficient oil extraction.

-

Place the prepared plant material into the still pot of the steam distillation apparatus.

-

Add distilled water to the still pot, ensuring the plant material is adequately covered.

-

Heat the still pot to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.

-

The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator.

-

Due to their different densities, the essential oil will form a separate layer from the water, allowing for its collection.

-

Carefully separate the essential oil layer and store it in a dark, airtight glass container at a cool temperature.

Caption: Workflow for Steam Distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of an essential oil.[5][19][20]

Materials:

-

Essential oil sample

-

Solvent (e.g., methanol or hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

-

Helium or Hydrogen as carrier gas

Protocol:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1 µL of essential oil in 1 mL of methanol).[5]

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

-

Gas Chromatography:

-

Column: Use a capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[5]

-

-

Mass Spectrometry:

-

The separated components from the GC column enter the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact) and fragmented.

-

The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.

-

-

Data Analysis:

-

Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

-

Confirm the identification by comparing the retention indices with literature values.

-

Quantify the relative percentage of each component based on the peak area in the chromatogram.

-

Caption: Workflow for GC-MS Analysis.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[9][13][21]

Materials:

-

This compound

-

Fungal culture

-

Sterile 96-well microtiter plates

-

Growth medium (e.g., Sabouraud Dextrose Broth)

-

Solvent/emulsifier (e.g., DMSO or Tween 80)

-

Incubator

Protocol:

-

Prepare Stock Solution: Dissolve this compound in a small amount of solvent to create a stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the growth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungus.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

Insect Repellent Assay (Arm-in-Cage Method)

This is a standard method for evaluating the efficacy of topical insect repellents.[6][22][23]

Materials:

-

This compound solution at a specific concentration

-

Human volunteers

-

Caged, host-seeking female mosquitoes (e.g., Aedes aegypti)

-

Protective gloves

Protocol:

-

Volunteer Preparation: A volunteer's forearm is marked with a specific area for application.

-

Repellent Application: A measured dose of the this compound solution is evenly applied to the marked area of the forearm. The other arm can serve as a control.

-

Exposure: The treated forearm is inserted into a cage containing a known number of unfed female mosquitoes.

-

Observation: The time until the first mosquito lands and bites is recorded. This is the Complete Protection Time (CPT).

-

Data Analysis: The CPT is calculated for each volunteer and repellent concentration. Statistical analysis is used to compare the efficacy of different repellents.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation.[20][24][25]

Materials:

-

This compound

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS)

-

Spectrophotometer

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test sample (this compound at various concentrations), a protein solution (e.g., 1% BSA), and PBS.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C).

-

Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific molecular targets and signaling pathways.

Insect Repellency: Olfactory Signaling Pathway

The repellent effect of this compound is initiated by its interaction with the insect's olfactory system. Volatile molecules of this compound bind to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) in the insect's antennae. This binding event triggers a signal transduction cascade within the ORN, leading to its depolarization and the generation of action potentials. These nerve impulses are then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response of avoidance or repulsion.[6][18][19]

Caption: Olfactory Signaling Pathway for Insect Repellency.

Anti-inflammatory Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. It is proposed that this compound can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it may downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by interfering with the activation of transcription factors such as NF-κB and the MAPK signaling pathway.[24][26]

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Conclusion

This compound stands out as a plant secondary metabolite with significant potential in various scientific and commercial domains. Its pleasant aroma, coupled with its demonstrated antifungal, insect repellent, and anti-inflammatory properties, makes it a valuable compound for further investigation. This technical guide has provided a detailed overview of its occurrence, biosynthesis, and biological activities, supported by quantitative data and comprehensive experimental protocols. The elucidation of its mechanisms of action at the molecular level, particularly the signaling pathways it modulates, opens avenues for the development of novel pharmaceuticals, agrochemicals, and cosmetic ingredients. Further research focusing on in vivo efficacy, safety profiling, and optimization of its extraction and synthesis will be crucial in fully harnessing the potential of this versatile natural compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. preprints.org [preprints.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. researchgate.net [researchgate.net]

- 9. A NEW PROTOCOL FOR ANTIMICROBIAL TESTING OF OILS | Semantic Scholar [semanticscholar.org]

- 10. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction of essential oil from geranium oil | PPTX [slideshare.net]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repellents protection times: Topics by Science.gov [science.gov]

- 17. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. saspublishers.com [saspublishers.com]

- 21. researchgate.net [researchgate.net]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 24. mdpi.com [mdpi.com]

- 25. jabsonline.org [jabsonline.org]

- 26. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Citronellyl Acetate: An In-depth Technical Guide for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl acetate, a naturally occurring monoterpene ester, is a significant component in the flavor and fragrance industries, valued for its fresh, fruity, and rosy aroma.[1][2] Beyond its traditional applications, recent scientific inquiry has highlighted its potential in pharmaceutical formulations, particularly due to its biological activities and favorable physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its formulation for potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation and application in drug development. These properties influence its solubility, stability, and bioavailability. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |

| Molecular Weight | 198.30 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, floral, rose | [3] |

| Density | 0.891 g/mL at 25 °C | [3][6] |

| Boiling Point | 229 - 240 °C at 760 mmHg | [4] |

| Refractive Index | 1.445 at 20°C | [3] |

| Solubility | Soluble in alcohol and most fixed oils; Insoluble in water, glycerol, and propylene glycol. | [4] |

| LogP (Octanol/Water) | 4.22 | [4] |

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.[7][8][9][10]

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination. The temperature of the boiling liquid is measured with a calibrated temperature sensor.

-

Dynamic Method: In this method, the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the standard atmospheric pressure.

-

Distillation Method: This involves distilling the substance and recording the temperature at which the liquid boils and the vapor condenses. This method is suitable for substances that are stable at their boiling point.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids like this compound, several methods are available.[11][12][13][14]

-

Hydrometer: A hydrometer is a calibrated glass float that is immersed in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it.

-

Oscillating Densimeter: This method utilizes a U-shaped tube that is electronically oscillated. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The density is calculated from the mass of the liquid-filled pycnometer and its known volume.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a substance.[15][16][17][18][19]

-

Flask Method: A suitable amount of the substance is added to a flask containing water. The flask is then agitated at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it becomes constant, which represents the water solubility.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes from one medium to another. It is a characteristic property of a substance and is useful for identification and purity assessment.[20]

-

Refractometer: An Abbe refractometer is commonly used. A drop of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, using the sodium D-line (589.3 nm).[20]

Formulation of this compound for Drug Delivery

This compound's lipophilic nature (LogP of 4.22) suggests its potential utility in lipid-based formulations and for enhancing the permeation of drugs through biological membranes.[4] Notably, citronellyl esters have been identified as exceptional skin penetration enhancers, capable of increasing drug permeation by up to 82-fold.[[“]] This property is particularly valuable for the development of transdermal drug delivery systems, which offer advantages such as avoiding first-pass metabolism and providing controlled drug release.

The mechanism by which terpenes like this compound enhance skin penetration is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound possesses antinociceptive (pain-relieving) and pro-apoptotic (cell death-inducing) activities.[5][22] The antinociceptive effect of this compound is reported to be mediated through the modulation of several key signaling pathways.[22] Specifically, it has been shown to involve Transient Receptor Potential (TRP) channels (TRPV1 and TRPM8), Acid-Sensing Ion Channels (ASICs), Protein Kinase C (PKC), and Protein Kinase A (PKA).[22]

Below is a diagram illustrating the proposed signaling pathway for the antinociceptive action of this compound.

Caption: Proposed mechanism of antinociceptive action of this compound.

Conclusion

This compound presents a compelling profile for researchers and professionals in drug development. Its well-defined physicochemical properties, coupled with its demonstrated biological activities as a skin penetration enhancer and an antinociceptive agent, underscore its potential beyond the flavor and fragrance industries. The provided experimental protocols offer a standardized approach to verifying its properties, while the elucidated signaling pathway for its antinociceptive effects opens avenues for further mechanistic studies and the design of novel therapeutic formulations. Future research should focus on optimizing formulation strategies to harness its full therapeutic potential, particularly in the realm of transdermal drug delivery.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. This compound (cas 150-84-5) | Floral-fruity Aroma Ester [chemicalbull.com]

- 3. This compound = 95 , FCC, FG 150-84-5 [sigmaaldrich.com]

- 4. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. laboratuar.com [laboratuar.com]

- 19. filab.fr [filab.fr]

- 20. digicollections.net [digicollections.net]

- 21. consensus.app [consensus.app]

- 22. TRP and ASIC channels mediate the antinociceptive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Citronellyl acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants, including citronella, rose, and geranium. It is widely utilized in the fragrance and flavor industries for its characteristic fresh, floral, and fruity aroma. Beyond its organoleptic properties, this compound has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis and analytical protocols, and its mechanisms of action in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Data Presentation

Chemical and Physical Properties

This compound (IUPAC name: 3,7-dimethyloct-6-en-1-yl acetate) is a well-characterized compound with the following key identifiers and properties:

| Property | Value | Reference(s) |

| CAS Number | 150-84-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][5][6] |

| Molecular Weight | 198.30 g/mol | [5][6] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, floral, rosy | [2] |

| Density | 0.891 g/mL | [1] |

| Boiling Point | 240 °C | [1] |

| Flash Point | 103 °C | [2] |

| Refractive Index | 1.440 - 1.450 @ 20°C | [1] |

| Solubility | Insoluble in water; soluble in alcohols and oils | [4] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.

Enzymatic Synthesis via Transesterification

This protocol is based on the lipase-catalyzed transesterification of citronellol.

Materials:

-

Citronellol

-

Acyl donor (e.g., vinyl acetate or geranyl acetate)

-

Lipase (e.g., from Pseudomonas fluorescens or crude acetone powder from black cumin seedlings)

-

Organic solvent (e.g., n-hexane)

-

Screw-capped glass vials

-

Shaking incubator or magnetic stirrer with temperature control

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: In a screw-capped glass vial, prepare the reaction mixture by adding 0.25 M of citronellol and 0.25 M of geranyl acetate.

-

Solvent Addition: Add n-hexane to the reaction mixture to a total volume of 5 mL.

-

Enzyme Addition: Add 250 mg of lipase to the reaction mixture.

-

Incubation: Place the sealed vials in a shaking water bath at 40-41°C and shake for up to 72 hours.

-

Sampling and Analysis: At predetermined time intervals (e.g., 1, 10, 24, 48, and 72 hours), withdraw a sample from the reaction mixture for GC analysis to determine the yield of this compound.

-

Product Isolation: After the reaction, the enzyme can be filtered out, and the solvent can be removed under reduced pressure. The product can be further purified by column chromatography if necessary.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the identification and quantification of this compound.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A series).

-

Column: HP-5MS (30 m x 250 µm x 0.25 µm) or equivalent.

Experimental Protocol:

-

Sample Preparation: Dilute the sample containing this compound in n-hexane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library. Quantification can be performed using a calibration curve with a known standard.

Biological Activities and Signaling Pathways

This compound has demonstrated several biological activities, including antinociceptive and pro-apoptotic effects.

Antinociceptive Activity

This compound has been shown to possess pain-relieving properties. Its antinociceptive mechanism is believed to involve the modulation of several ion channels and protein kinases.[1]

Proposed Signaling Pathway: this compound is thought to exert its antinociceptive effects by interacting with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPM8, and Acid-Sensing Ion Channels (ASICs).[1] The activation or modulation of these channels can influence neuronal excitability and pain signaling. Additionally, the involvement of Protein Kinase C (PKC) and Protein Kinase A (PKA) suggests that this compound may interfere with intracellular signaling cascades that sensitize nociceptors.[1]

Pro-apoptotic Activity

This compound has been observed to induce apoptosis in human hepatoma cells.[4] While the precise pathway for this compound is under investigation, a plausible mechanism involves the modulation of key signaling pathways that are often dysregulated in hepatocellular carcinoma.

Plausible Signaling Pathway: In the context of hepatocellular carcinoma, apoptosis is often evaded through the activation of survival pathways like JAK/STAT and NF-κB. A potential mechanism for a pro-apoptotic agent like this compound could involve the inhibition of these pathways. This would lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and an increase in the activity of pro-apoptotic proteins (e.g., Bax, Bak). This shift in balance ultimately triggers the activation of the caspase cascade (initiator caspases like caspase-9 and executioner caspases like caspase-3), leading to programmed cell death.

Conclusion

This compound is a versatile molecule with significant applications in both industrial and research settings. Its well-defined chemical properties and established synthesis routes make it readily accessible for study. The emerging evidence of its biological activities, particularly its antinociceptive and pro-apoptotic effects, highlights its potential as a lead compound in drug discovery and development. Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound.

References

- 1. TRP and ASIC channels mediate the antinociceptive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. pa2online.org [pa2online.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Citronellyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of citronellyl acetate, a widely used fragrance and flavoring agent, in various organic solvents. Understanding the solubility of this compound is critical for its effective formulation in a wide range of applications, from perfumery and cosmetics to pharmaceutical preparations. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, an ester, is governed by the principle of "like dissolves like." Its molecular structure, characterized by a long hydrocarbon chain and an ester group, dictates its affinity for various types of solvents. As a relatively non-polar molecule, it is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents like water.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical databases, the following information has been compiled. It is important to note that solubility can be temperature-dependent.

| Solvent | Formula | Polarity | Solubility (at approx. 20-25°C) | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | 100 mg/mL[1][2][3][4] | Sonication may be required to achieve dissolution.[1][2][3][4][5] |

| Ethanol (70% aq.) | C₂H₅OH | Polar protic | Soluble at 1 part in 9 parts solvent (v/v)[6] | |

| Water | H₂O | Polar protic | Practically insoluble[3][4][6][7] | |

| Glycerol | C₃H₈O₃ | Polar protic | Insoluble[6] | |

| Propylene Glycol | C₃H₈O₂ | Polar protic | Insoluble[6] | |

| Alcohols (general) | R-OH | Various | Soluble[6][7] | |

| Fixed Oils | - | Non-polar | Soluble[6] |

Note: The lack of standardized quantitative data across a wider range of solvents highlights a gap in the existing literature. The experimental protocols outlined below can be utilized to generate such data for specific research and development needs.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility")[8] which can be adapted for organic solvents.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solute should be visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solute, centrifuge the sample at the same temperature.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and accurately dilute it with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on various factors beyond just solubility, including the intended application, safety, and environmental considerations. The following diagram illustrates a logical workflow for this process.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 150-84-5 | CAS DataBase [chemicalbook.com]

- 3. This compound | 150-84-5 [chemicalbook.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 150-84-5 | Benchchem [benchchem.com]

- 8. filab.fr [filab.fr]

Fungal and Bacterial Degradation Pathways of Citronellyl Acetate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Citronellyl acetate, a monoterpene ester prevalent in essential oils, is of significant interest in the fragrance, flavor, and pharmaceutical industries. Understanding its microbial degradation is crucial for applications in biotechnology, bioremediation, and drug metabolism studies. This technical guide provides a comprehensive overview of the fungal and bacterial degradation pathways of this compound. It details the metabolic intermediates, enzymatic processes, and known microbial species involved in its biotransformation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these pathways, and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring monoterpenoid with a characteristic fruity, floral aroma. Its widespread use in consumer products and its potential therapeutic activities necessitate a thorough understanding of its metabolic fate in biological systems.[1][2] Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic machinery to utilize terpenes and their derivatives as carbon and energy sources. The study of these degradation pathways not only provides insights into microbial metabolism but also opens avenues for the biotechnological production of valuable compounds and the bioremediation of terpene-rich waste streams.

This guide focuses on the distinct degradation pathways of this compound in bacteria and fungi, highlighting the key enzymatic steps and metabolic intermediates.

Bacterial Degradation of this compound

The bacterial degradation of this compound has been notably studied in species of the genus Pseudomonas. The general pathway involves an initial hydrolysis followed by a well-characterized catabolic route for the resulting alcohol, citronellol.

Key Microbial Species

-

Pseudomonas mendocina : This bacterium has been shown to efficiently use this compound as a sole carbon source.[3]

-

Pseudomonas citronellolis : Known for its ability to grow on citronellol and related acyclic terpenes.[3]

-

Pseudomonas aeruginosa : Also implicated in the degradation of citronellol and is known to possess the necessary enzymatic machinery.[4]

-

Rhodococcus erythropolis : While not explicitly detailed for this compound, this species is known for its metabolic versatility in degrading a wide range of hydrophobic compounds, including other terpenes like limonene, suggesting a potential for this compound degradation.[5][6][7][8][9][10][11]

Metabolic Pathway